Omadacycline

Vue d'ensemble

Description

Omadacycline is a novel aminomethylcycline antibiotic developed for oral and intravenous administration for the treatment of community-acquired bacterial infections . It is a derivative of minocycline and belongs to the class of medicines known as tetracycline antibiotics . It works by killing bacteria or preventing their growth .

Synthesis Analysis

Omadacycline is a semisynthetic compound, derived from minocycline . Synthetic processes have allowed for modifications within the four core rings of tetracyclines and the development of several new tetracycline analogs .

Molecular Structure Analysis

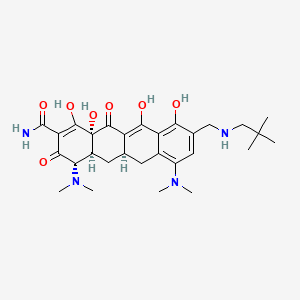

Omadacycline has a chemical structure similar to tigecycline with an alkylaminomethyl group replacing the glycylamido group at the C-9 position of the D-ring of the tetracycline core . It is characterized by an aminomethyl substituent at the C9 position of the core 6-member ring .

Chemical Reactions Analysis

Like other tetracyclines, omadacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit . It has been found to be stable in the efflux pump and ribosomal protection protein mechanisms of tetracycline resistance .

Physical And Chemical Properties Analysis

Omadacycline has a volume of distribution (Vd) ranging from 190 to 204 L, a terminal elimination half-life (t½) of 13.5–17.1 h, total clearance (CL T) of 8.8–10.6 L/h, and protein binding of 21.3% in healthy subjects . The oral bioavailability of omadacycline is estimated to be 34.5% .

Applications De Recherche Scientifique

Antibacterial Agent

Omadacycline is a newly approved antibacterial from the class of Tetracyclines . It’s a semisynthetic compound, derived from minocycline, capable of evading widely distributed efflux and target protection antibacterial resistance mechanisms . It has demonstrated activity in a broad spectrum of bacteria .

Treatment for Community-Acquired Pneumonia

Omadacycline has been approved by the U.S. Food and Drug Administration for use in community-acquired pneumonia . It has shown efficacy in clinical trials, with 81.1% of Omadacycline recipients achieving early clinical response .

Treatment for Acute Bacterial Skin and Skin-Structure Infections

Omadacycline can be used in acute bacterial skin and skin-structure infections . The “Omadacycline in Acute Skin and Skin Infections Study” (OASIS-1) demonstrated its safety and efficacy in a once-daily, intravenous dose, with the option of transitioning to oral administration .

Treatment for Staphylococcus Aureus Infections

Omadacycline has shown similar efficacy to comparators in treating infections caused by Staphylococcus aureus, including both methicillin-resistant S. aureus (MRSA) and methicillin-susceptible S. aureus (MSSA) .

Treatment for Enterococcus Faecalis Infections

Omadacycline has been used to treat infections caused by Enterococcus faecalis, with similar efficacy to comparators .

Lower Risk of Adverse Events

Compared to other antibiotics, Omadacycline has shown a lower risk of adverse events, making it a safer option for patients .

Treatment for Acute Bacterial Infections

A meta-analysis of phase II/III trials showed that Omadacycline is as good as comparators in terms of efficacy and tolerance in the treatment of acute bacterial infections in adult patients .

Potential for Treating Drug-Resistant Bacterial Infections

Given the global concern of antibacterial drug resistance, Omadacycline, along with other new antimicrobials, has been developed to treat drug-resistant bacterial infections .

Orientations Futures

Ongoing clinical trials are investigating omadacycline for the treatment of urinary tract infections . The potential for the development of resistance to these therapies remains high, and enhanced antimicrobial stewardship is imperative both to reduce the spread of CRE worldwide and to ensure continued access to efficacious treatment options .

Propriétés

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N4O7/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39)/t13-,16-,21-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYKVCURWJGLPG-IQZGDKDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027687 | |

| Record name | Omadacycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Omadacycline binds to the primary tetracycline binding site on the bacterial 30s ribosomal subunit with high specificity. There it acts to block protein synthesis, disrupting many facets of cellular function and resulting in either cell death or stasis. | |

| Record name | Omadacycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Omadacycline | |

CAS RN |

389139-89-3 | |

| Record name | Omadacycline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389139893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omadacycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Omadacycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-9-((neopentylamino)methyl)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMADACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090IP5RV8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the mechanism of action of Omadacycline?

A: Omadacycline, an aminomethylcycline antibiotic, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [] It binds to the 30S ribosomal subunit, specifically at the A site, preventing the binding of aminoacyl-tRNA to the messenger RNA-ribosome complex. [] This disrupts the elongation phase of protein synthesis, ultimately leading to bacterial cell death. []

Q2: How does Omadacycline overcome common tetracycline resistance mechanisms?

A: Omadacycline demonstrates activity against bacteria harboring common tetracycline resistance determinants such as ribosomal protection proteins and efflux pumps. [] Its unique structure allows it to circumvent these mechanisms, restoring its ability to inhibit protein synthesis and exert antibacterial effects. []

Q3: What is the effect of Omadacycline on bacterial virulence factors?

A: Subinhibitory concentrations of Omadacycline have been shown to inhibit the hemolytic activity of Staphylococcus aureus in vitro. [] This suggests that Omadacycline, in addition to its direct antibacterial action, may also suppress the production or function of bacterial virulence factors. []

Q4: What is the molecular formula and weight of Omadacycline?

A4: While the provided research papers do not explicitly state the molecular formula and weight of Omadacycline, these can be found in the drug's prescribing information.

Q5: Is there any spectroscopic data available for Omadacycline?

A5: The provided research papers focus primarily on the pharmacological and clinical aspects of Omadacycline. Spectroscopic characterization data is not discussed within these publications.

Q6: Are there studies about Omadacycline's material compatibility, stability, or catalytic properties?

A6: The provided research papers primarily focus on the pharmacological, antimicrobial, and clinical aspects of Omadacycline. They do not delve into material compatibility, stability under various conditions, or any potential catalytic properties of the compound.

Q7: Are there computational chemistry studies, QSAR models, or SAR discussions regarding Omadacycline?

A7: The provided research papers do not discuss the use of computational chemistry methods, QSAR models, or specific SAR studies conducted for Omadacycline.

Q8: What are the formulation strategies used to improve the stability, solubility, or bioavailability of Omadacycline?

A: Omadacycline is available in both intravenous and oral formulations. [] While the provided research does not detail specific formulation strategies, they indicate that the oral formulation achieves similar exposures to the intravenous formulation, suggesting good bioavailability. [, ]

Q9: Is there information on the SHE regulations, compliance, risk minimization, and responsible practices related to Omadacycline?

A9: The provided research papers focus on the scientific and clinical aspects of Omadacycline and do not provide specific details regarding SHE regulations, compliance, risk minimization, or responsible practices related to the drug.

Q10: What is the ADME profile of Omadacycline?

A: Omadacycline demonstrates good tissue penetration, including into the epithelial lining fluid (ELF) of the lungs. [] It is partially metabolized in the liver and primarily excreted in feces, with about 34% excreted in urine. [, ] Dose adjustments are not required for patients with renal or hepatic impairment. [, ]

Q11: What are the PK/PD parameters considered important for Omadacycline's efficacy?

A: PK/PD analysis suggests that both total-drug ELF and free-drug plasma exposures are important for Omadacycline's efficacy against Streptococcus pneumoniae and Haemophilus influenzae in CABP. [] The ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is a key parameter for predicting efficacy. []

Q12: What is the in vitro activity of Omadacycline against common bacterial pathogens?

A: Omadacycline exhibits potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus (including methicillin-resistant strains), Streptococcus pneumoniae (including penicillin-resistant strains), Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, and Klebsiella pneumoniae. [, , , , ]

Q13: Has Omadacycline demonstrated efficacy in animal models of infection?

A: Yes, Omadacycline has shown efficacy in murine models of Bacillus anthracis and Yersinia pestis infections, both as postexposure prophylaxis and treatment. [] It also displayed efficacy in a mouse model of pulmonary Mycobacteroides abscessus disease. []

Q14: Are there clinical trials evaluating the efficacy of Omadacycline?

A: Omadacycline's efficacy has been demonstrated in several phase 3 clinical trials. It was found to be noninferior to linezolid for the treatment of acute bacterial skin and skin structure infections (ABSSSI) in two trials (OASIS-1 and OASIS-2). [] In another phase 3 trial (OPTIC), Omadacycline showed noninferiority to moxifloxacin for the treatment of community-acquired bacterial pneumonia (CABP). []

Q15: What is the efficacy of Omadacycline in specific patient populations?

A: Omadacycline's efficacy appears consistent across various patient subgroups, including those with different BMI categories, diabetes history, and disease severity in ABSSSI and CABP. [, , , ]

Q16: What are the known resistance mechanisms to Omadacycline?

A: While Omadacycline overcomes common tetracycline resistance mechanisms, resistance can still develop. Mutations in the 16S rRNA genes have been observed in Moraxella catarrhalis isolates with reduced susceptibility to Omadacycline. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)

![2,4-Difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B609666.png)

![N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B609667.png)